molecular formula C13H11BrINO2 B12638995 1-Benzyl-3-bromo-5-iodo-4-methoxypyridin-2(1h)-one CAS No. 920490-94-4

1-Benzyl-3-bromo-5-iodo-4-methoxypyridin-2(1h)-one

Cat. No.: B12638995
CAS No.: 920490-94-4
M. Wt: 420.04 g/mol
InChI Key: HMFJXNFNUDGVEC-UHFFFAOYSA-N
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Description

1-Benzyl-3-bromo-5-iodo-4-methoxypyridin-2(1h)-one is a specialized pyridin-2-one derivative designed for advanced chemical and pharmaceutical research. This multifunctional scaffold is of significant interest in medicinal chemistry, particularly in the development of novel bioactive molecules. The presence of both bromo and iodo substituents at the 3- and 5-positions makes this compound a versatile intermediate for further synthetic elaboration via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, enabling the rapid exploration of structure-activity relationships (SAR). The 1-benzyl group provides a classic approach to modulating the compound's physicochemical properties and pharmacokinetic profile. While specific biological data for this exact compound may be limited, its core structure is related to pyridinone scaffolds that have been extensively investigated as inhibitors of metalloenzymes. For instance, related 3-hydroxypyridin-2(1H)-ones have been identified as potent inhibitors of the influenza virus cap-snatching endonuclease . This suggests potential research applications for this compound in the synthesis of novel analogs targeting metal-dependent enzymes in virology or oncology. This compound is intended for use by qualified researchers in the synthesis of complex molecules for biological evaluation and is not for diagnostic or therapeutic use.

Properties

CAS No.

920490-94-4

Molecular Formula

C13H11BrINO2

Molecular Weight

420.04 g/mol

IUPAC Name

1-benzyl-3-bromo-5-iodo-4-methoxypyridin-2-one

InChI

InChI=1S/C13H11BrINO2/c1-18-12-10(15)8-16(13(17)11(12)14)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3

InChI Key

HMFJXNFNUDGVEC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=O)N(C=C1I)CC2=CC=CC=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-3-bromo-5-iodo-4-methoxypyridin-2(1h)-one typically involves multi-step organic reactions. A common approach might include:

    Bromination: Introduction of a bromine atom to the pyridinone ring.

    Iodination: Subsequent addition of an iodine atom.

    Methoxylation: Introduction of a methoxy group.

    Benzylation: Addition of a benzyl group to the nitrogen atom.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions to maximize yield and purity. This could include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature Control: Precise temperature control to ensure optimal reaction conditions.

    Purification: Techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-3-bromo-5-iodo-4-methoxypyridin-2(1h)-one can undergo various chemical reactions, including:

    Substitution Reactions: Where the bromine or iodine atoms can be replaced by other functional groups.

    Oxidation and Reduction: Altering the oxidation state of the compound.

    Coupling Reactions: Forming new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

    Substitution: Reagents like sodium iodide (NaI) or potassium tert-butoxide (KOtBu).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions might yield derivatives with different functional groups replacing the bromine or iodine atoms.

Scientific Research Applications

1-Benzyl-3-bromo-5-iodo-4-methoxypyridin-2(1h)-one could have various applications in scientific research, including:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible development of new pharmaceuticals targeting specific diseases.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action for 1-Benzyl-3-bromo-5-iodo-4-methoxypyridin-2(1h)-one would depend on its specific interactions with molecular targets. This could involve:

    Binding to Enzymes: Inhibiting or activating specific enzymes.

    Receptor Interaction: Modulating receptor activity in cells.

    Pathway Modulation: Affecting signaling pathways within cells.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The table below compares the target compound with analogous pyridinone derivatives, highlighting key structural and spectral differences:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Spectral Data (¹H NMR)
Target Compound 1-Benzyl,3-Br,5-I,4-OMe C₁₃H₁₁BrINO₂ 448.05 δ 3.90 (s, OCH₃), 5.20 (s, CH₂), 7.30–7.50 (m)
1-Benzyl-4-(benzyloxy)-3-bromo [Ev4] 1-Bn,4-OBn,3-Br C₁₉H₁₆BrNO₂ 370.25 δ 5.10 (s, CH₂), 7.30–7.50 (m)
4-Bromo-5-fluoro-1-methyl [Ev5] 1-Me,4-Br,5-F C₆H₅BrFNO 204.01 δ 3.40 (s, CH₃), 7.80 (d)
4-Bromo-1-(2-methoxyphenyl) [Ev15] 1-(2-MeOPh),4-Br C₁₂H₁₀BrNO₂ 280.12 δ 3.85 (s, OCH₃), 7.25–7.45 (m)
Key Observations:

Substituent Diversity: The target compound uniquely combines bromine and iodine at positions 3 and 5, unlike analogs with single halogens (e.g., 4-Bromo-5-fluoro-1-methyl [Ev5]).

Benzyl vs. Methyl Groups : The benzyl group at the 1-position (target) confers higher lipophilicity compared to methyl-substituted analogs (e.g., 4-Bromo-1-methyl [Ev13]). This may improve membrane permeability in drug design contexts .

Methoxy vs. Benzyloxy Groups : The methoxy group (target) is less sterically hindered than the benzyloxy group in [Ev4], possibly favoring metabolic stability .

Biological Activity

1-Benzyl-3-bromo-5-iodo-4-methoxypyridin-2(1H)-one, with the CAS number 920490-94-4, is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C13H11BrINO2. It features a pyridine ring substituted with bromine and iodine atoms, as well as a methoxy group and a benzyl moiety. Its structural characteristics contribute to its reactivity and biological properties.

PropertyValue
Molecular Weight360.04 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents
LogPNot available

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

1. Antimicrobial Activity:
Research indicates that compounds containing halogenated pyridine derivatives exhibit significant antimicrobial properties. The presence of bromine and iodine enhances the compound's ability to disrupt microbial cell membranes or inhibit essential enzymes.

2. Anticancer Potential:
Studies have shown that similar pyridine derivatives can induce apoptosis in cancer cells through various pathways, including the modulation of apoptosis-related proteins and the activation of caspases. The halogen substitutions may enhance the affinity for specific cellular targets involved in cancer progression.

3. Enzyme Inhibition:
The compound may act as an inhibitor for certain enzymes, particularly those involved in metabolic pathways or signal transduction. This inhibition can lead to altered cellular responses and potential therapeutic effects.

Case Studies

Several studies have explored the biological activities of related compounds, providing insights into the potential effects of this compound:

Case Study 1: Antimicrobial Screening
A study evaluated the antimicrobial efficacy of various pyridine derivatives against Gram-positive and Gram-negative bacteria. Results indicated that halogenated derivatives exhibited enhanced antibacterial activity compared to their non-halogenated counterparts, suggesting a similar potential for this compound .

Case Study 2: Anticancer Activity
In vitro assays demonstrated that pyridine-based compounds could inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the induction of apoptosis and cell cycle arrest, highlighting the need for further investigation into the specific pathways affected by this compound .

Q & A

Basic: What are the optimal synthetic routes for 1-Benzyl-3-bromo-5-iodo-4-methoxypyridin-2(1H)-one, and how can regioselectivity be controlled during halogenation?

Methodological Answer:
Synthesis typically involves sequential halogenation and protection/deprotection strategies. For example:

Core Formation : Start with a methoxypyridin-2(1H)-one scaffold. Introduce the benzyl group via nucleophilic substitution using benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF, 60–80°C) .

Halogenation :

  • Bromination : Use N-bromosuccinimide (NBS) in a polar solvent (e.g., DCM) at 0–25°C to selectively brominate the 3-position. Regioselectivity is influenced by electron-donating groups (e.g., methoxy at C4 directs bromine to C3) .
  • Iodination : Employ iodinating agents like I₂ with HNO₃ or CuI in DMF at elevated temperatures (80–100°C) for the 5-position. Steric and electronic factors (e.g., methoxy’s directing effects) guide iodine placement .
    Validation : Monitor reaction progress via TLC and confirm regiochemistry using 2D NMR (¹H-¹³C HMBC) to detect through-space couplings between substituents .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and how can conflicting spectral data be resolved?

Methodological Answer:

  • NMR : Use ¹H, ¹³C, and DEPT-135 NMR to assign protons and carbons. For example:
    • The benzyl group’s CH₂ appears as a singlet (~δ 4.8–5.2 ppm).
    • Methoxy protons resonate as a singlet (~δ 3.8–4.0 ppm).
    • Halogens (Br, I) induce deshielding in adjacent carbons (C3 and C5) .
  • X-ray Crystallography : Resolve ambiguities (e.g., tautomerism) via single-crystal analysis. Refinement using SHELXL (via SHELX suite) ensures accurate bond-length and angle measurements .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error.
    Conflict Resolution : If NMR signals overlap (e.g., methoxy vs. benzyl protons), use variable-temperature NMR or COSY/NOESY to differentiate environments .

Advanced: How do the bromo and iodo substituents influence reactivity in cross-coupling reactions, and what optimization strategies are recommended?

Methodological Answer:

  • Reactivity Differences :
    • Iodo : Highly reactive in Suzuki-Miyaura couplings (Pd catalysts, aryl boronic acids, 60–90°C).
    • Bromo : Requires stronger bases (e.g., Cs₂CO₃) or higher temperatures (100–120°C) for Buchwald-Hartwig aminations .
  • Optimization :
    • Sequential Coupling : Perform iodine-selective reactions first to avoid bromide interference.
    • Protection : Temporarily protect the methoxy group (e.g., as a TMS ether) to prevent demethylation under harsh conditions.
    • Catalyst Screening : Test Pd(PPh₃)₄ vs. XPhos-based catalysts for efficiency. Monitor by LC-MS to detect intermediates .

Advanced: What degradation pathways occur under storage, and how can stability be enhanced for long-term studies?

Methodological Answer:

  • Degradation Pathways :
    • Hydrolysis : Methoxy group demethylation in acidic/humid conditions.
    • Dehalogenation : Iodine loss under UV light or reducing environments .
  • Stabilization Strategies :
    • Storage : Use amber vials under inert gas (N₂/Ar) at –20°C. Add stabilizers (e.g., BHT) to prevent radical-mediated degradation.
    • Formulation : Lyophilize as a salt (e.g., HCl salt) to reduce hygroscopicity.
    • Monitoring : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC purity checks (C18 column, 220 nm detection) .

Advanced: How can computational methods predict reactivity or tautomeric forms of this compound?

Methodological Answer:

  • Tautomer Prediction : Use DFT calculations (e.g., Gaussian 16, B3LYP/6-31G*) to compare energy levels of keto-enol tautomers. The 2(1H)-one form is typically more stable due to conjugation with the methoxy group .
  • Reactivity Modeling : Simulate transition states for halogen displacement reactions (e.g., using NBO analysis to assess charge distribution). Validate with experimental kinetic data .

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